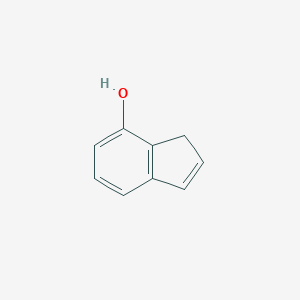

7-Hydroxyindene

Vue d'ensemble

Description

7-Hydroxyindene is a chemical compound with the molecular formula C9H8O . It is a useful synthetic intermediate in biomolecule production and is also a component of coal tar .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one study describes the solution structure determination of a series of methyl-substituted this compound dimers . Another study discusses the treatment of a 7-hydroxyindan-1-one with methyl magnesium iodide, which results in the corresponding tertiary alcohol and two pentacyclic dimers .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR). One study used 'H NMR to identify the relaxation pathways available to all of the protons in the molecules . This analysis allowed for the assignment of all chemical shifts and the identification of the relative stereochemistry at all chiral centres .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, one study discusses the acid-catalysed dimerisation of a this compound . Another study used 'H NMR to analyze the relaxation pathways of six dimers derived from methyl-substituted 7-hydroxyindenes .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by various factors. For instance, hydroxylation can cause a blue hue and reduce stability, while methylation can induce a red hue and improve stability .Applications De Recherche Scientifique

Nuclear Magnetic Resonance (NMR) Analysis : 7-hydroxyindene dimers are utilized in NMR relaxation pathway analysis. This application allows for the identification of relaxation pathways available to protons, aiding in the assignment of chemical shifts and determining relative stereochemistry at chiral centers (Chazin et al., 1985).

Building Block for Oligonucleotides : It serves as a building block for preparing lipophilic oligonucleotides, which are essential in the field of molecular biology and genetic engineering (Köstler & Rosemeyer, 2009).

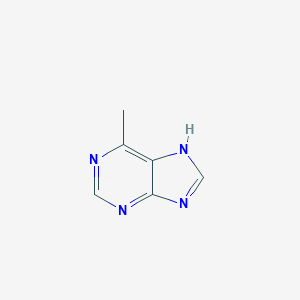

Molecular Dosimetry of Ethylene Oxide : 7-Hydroxyethylguanine (7-HEG), a derivative of this compound, is instrumental in determining the concentrations of ethylene oxide in various tissues, such as the kidney, brain, and lung. This is crucial in toxicological studies and cancer research (Walker et al., 1992).

Opioid Analgesic Research : 7-Hydroxymitragynine, another derivative, is a potent opioid analgesic alkaloid isolated from the Thai medicinal herb Mitragyna speciosa. It shows potential as a novel lead compound for opioid studies, contributing to the development of new pain medications (Matsumoto et al., 2005).

Cancer Research : 7-Hydroxycoumarin exhibits inhibitory effects on oncogene-induced transformation of murine fibroblasts by selectively down-regulating retroviral RNA levels. This is significant in the study of viral oncogenesis and cancer therapy (Seliger & Pettersson, 2005).

Antiproliferative and Cytotoxic Effects : Studies show that this compound has antiproliferative and cytotoxic effects on estrogen receptor-positive cells. Its genotoxicity has been confirmed, indicating its potential in cancer research (Top et al., 2001).

Drug Delivery and Tissue Engineering : The self-gelling hydrogel with oppositely charged dextran microspheres, which may incorporate this compound derivatives, is suitable for controlled drug delivery and tissue engineering (Van Tomme et al., 2005).

Biomarker for Fragrance Exposure : 7-HCA in urine is considered a suitable biomarker for exposure to certain fragrances, applicable in biomonitoring of the general population (Stoeckelhuber et al., 2017).

Synthesis and Characterization in Chemistry : There is significant research into the synthesis and characterization of this compound and its derivatives for various applications, including in dye-sensitised photoelectrochemical solar cells and as a potential clinical candidate for treating obesity in those with diabetes (Li et al., 2002; Ishiyama & Yamada, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

3H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQUKRRRVQQRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400051 | |

| Record name | 7-HYDROXYINDENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059-92-9 | |

| Record name | 7-HYDROXYINDENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

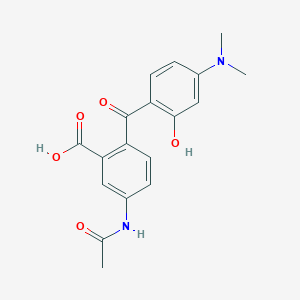

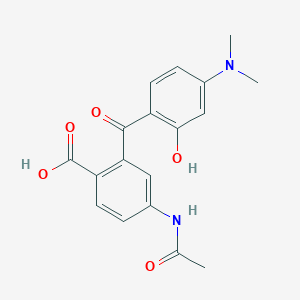

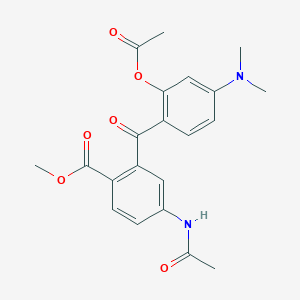

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)

![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)

![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)